

An In-depth Technical Guide to (isoquinolin-5-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinoline-5-boronic acid*

Cat. No.: B1330735

[Get Quote](#)

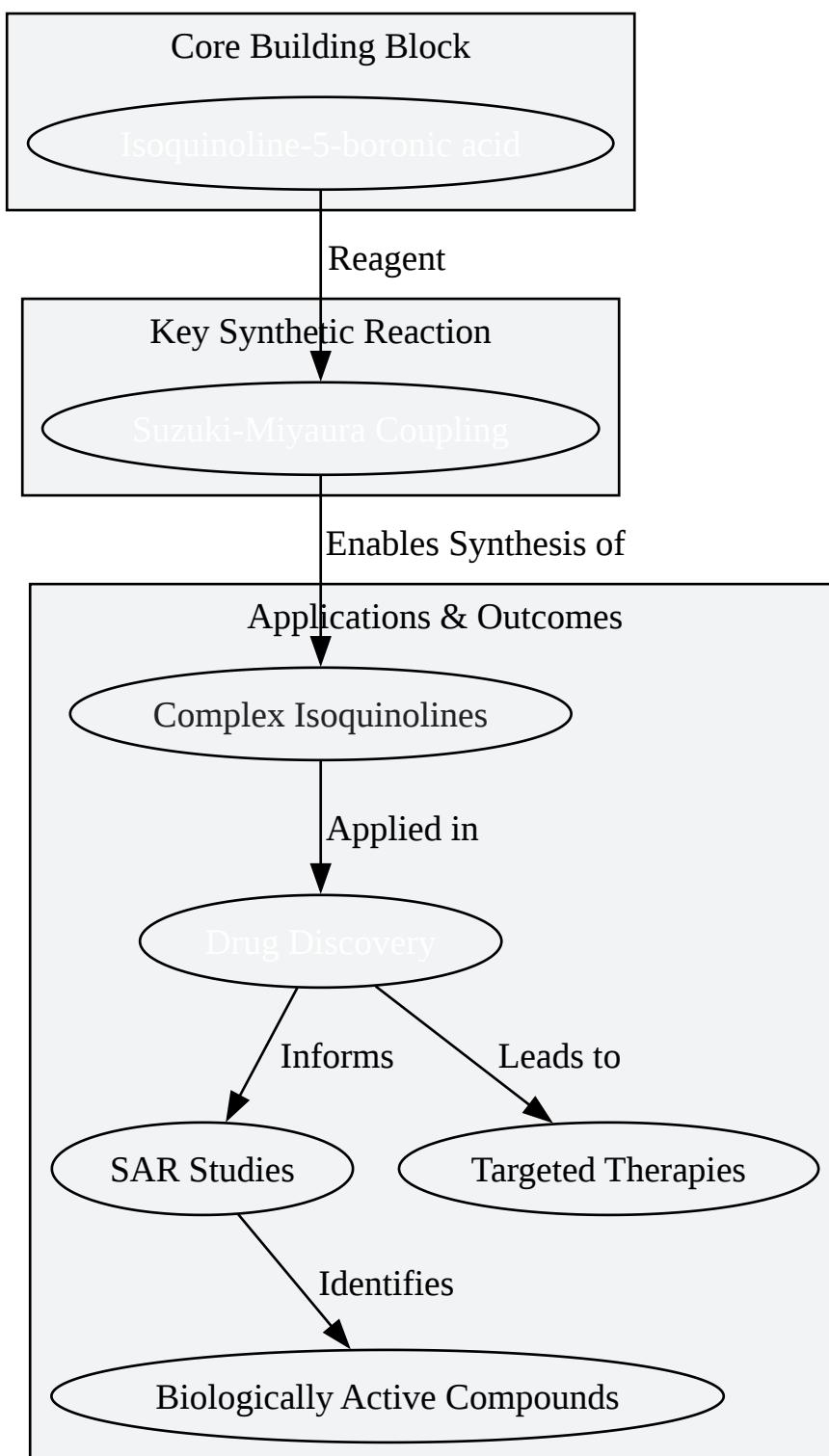
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (isoquinolin-5-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details its chemical properties, key applications, and experimental protocols, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

(isoquinolin-5-yl)boronic acid, a member of the boronic acid class of compounds, is a valuable reagent in modern synthetic chemistry.^[1] Its chemical structure incorporates the isoquinoline motif, a scaffold present in numerous biologically active compounds and natural alkaloids.^{[2][3]} ^{[4][5]} The presence of the boronic acid functional group allows for its use in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[6][7]}

The IUPAC name for this compound is (isoquinolin-5-yl)boronic acid.^{[1][8][9][10]}


Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	(isoquinolin-5-yl)boronic acid	[1] [8] [9] [10]
CAS Number	371766-08-4	[1] [8] [9] [10]
Molecular Formula	C ₉ H ₈ BNO ₂	[1] [8] [9] [10]
Molecular Weight	172.98 g/mol	[1] [9] [10]
SMILES	OB(O)C1=CC=CC2=CN=CC=C12	[1]
InChI Key	XKEYHBLSCGBBGU-UHFFFAOYSA-N	[1] [8] [9]
Appearance	White to cream to pale brown powder or crystalline powder	[8]
Purity	Typically ≥96.0%	[7] [8]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[\[2\]](#)[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) (isoquinolin-5-yl)boronic acid serves as a critical starting material for the synthesis of complex isoquinoline-containing molecules, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[\[6\]](#)[\[14\]](#)

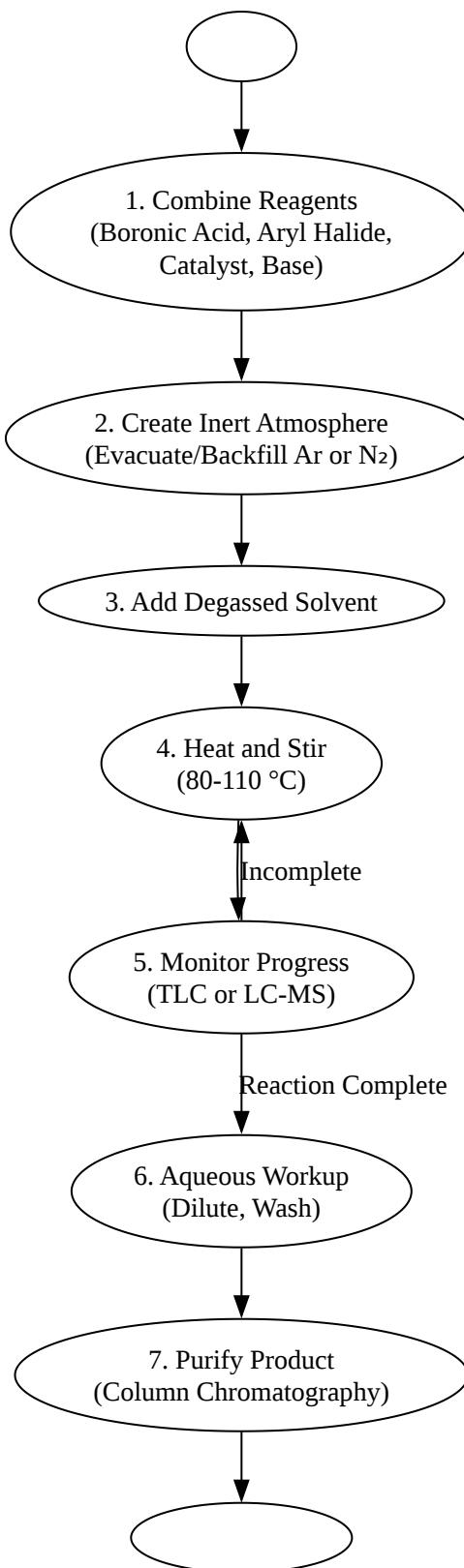
Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the isoquinoline core and various aryl or heteroaryl partners.[\[6\]](#)[\[7\]](#) This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions and tolerance of diverse functional groups.[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Role of (isoquinolin-5-yl)boronic acid in drug discovery.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

This section provides a generalized experimental protocol for the Suzuki-Miyaura coupling of (isoquinolin-5-yl)boronic acid with an aryl halide. Optimization of reaction parameters is often necessary for specific substrate combinations.

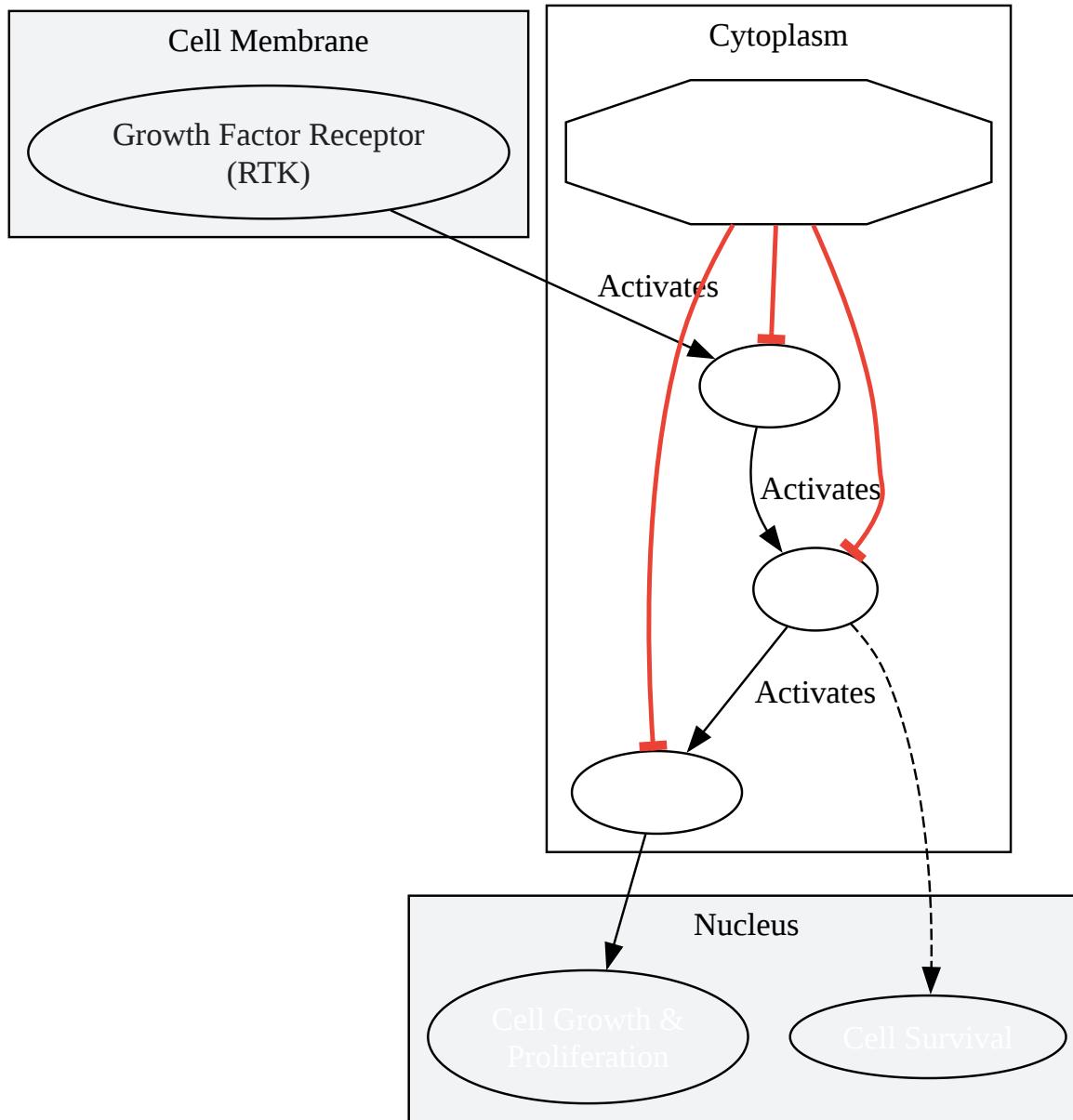

Materials:

- (isoquinolin-5-yl)boronic acid (1.0 equivalent)
- Aryl halide (e.g., aryl bromide) (1.0-1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0-3.0 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)

Procedure:

- Reaction Setup: To a dry Schlenk flask, add (isoquinolin-5-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[\[14\]](#)
- Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Biological Context: Signaling Pathways Targeted by Isoquinoline Derivatives

Isoquinoline-based compounds have been shown to exert their biological effects, particularly their anticancer properties, through the modulation of various cellular signaling pathways.[\[11\]](#) [\[12\]](#)[\[13\]](#) While the specific interactions of (isoquinolin-5-yl)boronic acid itself are a subject for further research, its derivatives are designed to target key pathways implicated in cell proliferation, survival, and metastasis.

One of the most significant pathways targeted by isoquinoline derivatives is the PI3K/Akt/mTOR pathway.[\[11\]](#)[\[12\]](#)[\[13\]](#) This pathway is a central regulator of cell growth and is often hyperactivated in various cancers. Inhibition of this pathway can lead to apoptosis (programmed cell death) and cell cycle arrest.

[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR pathway targeted by isoquinoline inhibitors.

Conclusion

(isoquinolin-5-yl)boronic acid is a key molecular tool for chemists and pharmacologists. Its utility in the construction of complex, biologically active molecules through reliable and versatile

methods like the Suzuki-Miyaura coupling ensures its continued importance in the field of drug discovery. The ability to readily access diverse isoquinoline derivatives from this building block facilitates the development of new therapeutic agents targeting a range of diseases, from cancer to viral infections. Further investigation into the synthesis and application of derivatives from (isoquinolin-5-yl)boronic acid holds considerable promise for advancing modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (ISOQUINOLIN-5-YL)BORONIC ACID | CAS 371766-08-4 [matrix-fine-chemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Isoquinolin-5-yl-5-boronic acid [myskinrecipes.com]
- 8. Isoquinoline-5-boronic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isoquinoline-5-boronic acid, 97% | Fisher Scientific [fishersci.ca]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]

- 15. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (isoquinolin-5-yl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330735#iupac-name-for-isoquinoline-5-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com